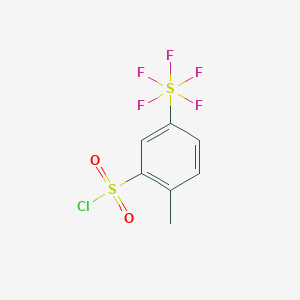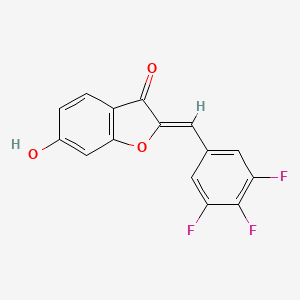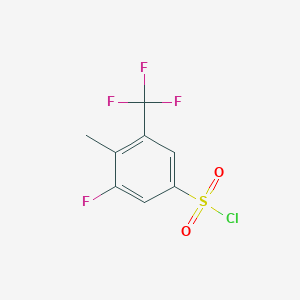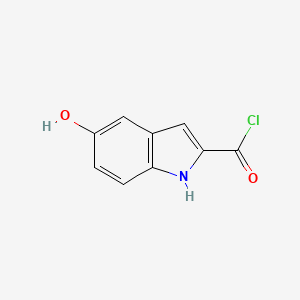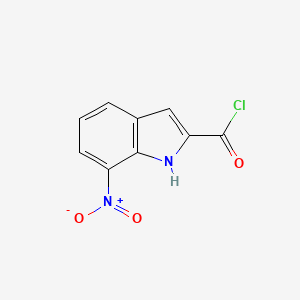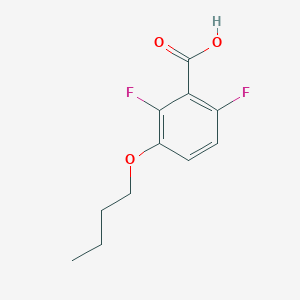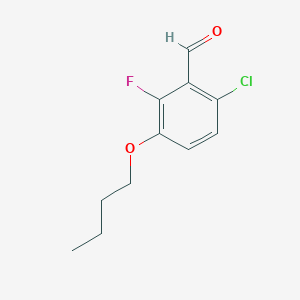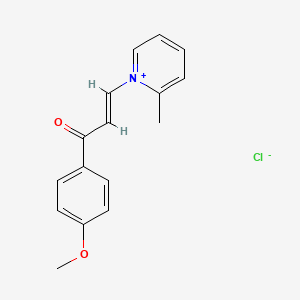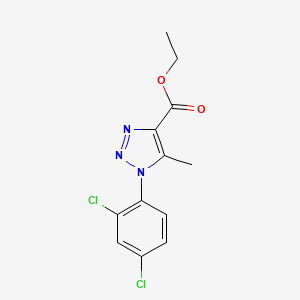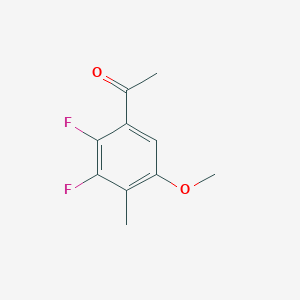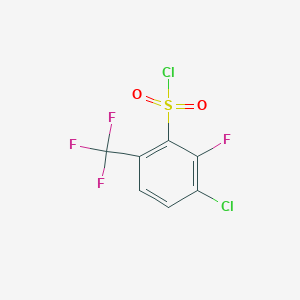
2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide
Overview
Description
2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide is a chemical compound with the molecular formula C7H8N4O4S . It has a molecular weight of 244.23 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to an oxazolidine ring via a nitrogen atom . The oxazolidine ring is a five-membered heterocycle with one nitrogen and one oxygen in its structure .Scientific Research Applications
Antibacterial Properties
Research on heterocyclic compounds containing a sulfonamido moiety, closely related to 2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide, indicates their significant potential as antibacterial agents. The synthesis of new compounds through various chemical reactions showed high antibacterial activity against different strains, highlighting the molecule's relevance in developing new antibacterial drugs (Azab, Youssef, & El‐Bordany, 2013).
Synthesis and Drug Development
Further research into oxazolidinones, a class of synthetic antibacterial agents, reveals the structural significance of compounds similar to this compound. These studies focus on the synthesis and evaluation of such compounds' antibacterial properties, contributing to the broader understanding of their potential in treating gram-positive pathogens and their possible use in clinical settings (Tucker et al., 1998).
Antitumor and Antimicrobial Activities
The molecule's framework has been explored for its antitumor and antibacterial properties. Novel derivatives have shown promise in in vitro screenings against various cancer cell lines and bacterial strains, suggesting the molecule's utility in developing new therapeutic agents with dual antitumor and antibacterial activities (Hafez, Alsalamah, & El-Gazzar, 2017).
Chemical Synthesis and Molecular Structure
Investigations into the chemical synthesis and molecular structure of compounds containing the this compound moiety have provided insights into their chemical behavior and potential applications. Studies on bosentan monohydrate, for instance, offer detailed information on crystal packing and molecular interactions, which could inform the design and optimization of related pharmaceutical compounds (Kaur et al., 2012).
Herbicidal Activity
Research also extends into the agricultural sector, where derivatives of pyrimidin-2-yl sulfonamides have been evaluated for their herbicidal activity. This indicates the molecule's versatility and potential application beyond pharmaceuticals, contributing to the development of more effective and selective herbicides (Shen De-long, 2005).
properties
IUPAC Name |
2-oxo-N-pyrimidin-2-yl-1,3-oxazolidine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O4S/c12-7-11(4-5-15-7)16(13,14)10-6-8-2-1-3-9-6/h1-3H,4-5H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUYIBWEYGHASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1S(=O)(=O)NC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

